molecular formula C19H17NO4 B13657738 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid

Cat. No.: B13657738
M. Wt: 323.3 g/mol
InChI Key: WKYFUFWCJIKRCS-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid is a synthetic organic compound often used in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-aminobutyric acid and 9H-fluoren-9-ylmethanol.

    Protection of Amino Group: The amino group of ®-3-aminobutyric acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base like sodium carbonate.

    Formation of the Final Product: The protected amino acid is then subjected to further reactions to introduce the but-3-enoic acid moiety, typically through esterification and subsequent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid would involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the but-3-enoic acid moiety.

    Reduction: Reduction reactions can be used to modify the double bond in the but-3-enoic acid group.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Piperidine is commonly used to remove the Fmoc protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction may result in saturated acids.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid is used as an intermediate in the synthesis of peptides and other complex molecules.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein folding mechanisms.

Medicine

In medicinal chemistry, it serves as a building block for the development of new pharmaceuticals, particularly those targeting specific proteins or enzymes.

Industry

In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid involves its interaction with biological molecules. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the protecting group is removed, the amino group can participate in various biochemical reactions, such as forming peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid: Similar structure but lacks the double bond in the but-3-enoic acid moiety.

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-3-enoic acid: Similar structure but with an additional carbon in the chain.

Uniqueness

The presence of the double bond in the but-3-enoic acid moiety makes ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid unique. This feature can influence the compound’s reactivity and its interactions with other molecules.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)but-3-enoic acid

InChI

InChI=1S/C19H17NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10,16-17H,1,11H2,(H,20,23)(H,21,22)/t17-/m1/s1

InChI Key

WKYFUFWCJIKRCS-QGZVFWFLSA-N

Isomeric SMILES

C=C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

C=CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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